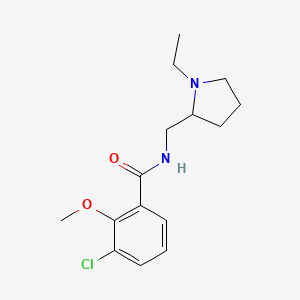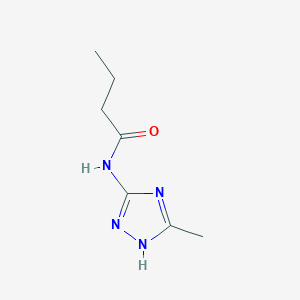
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyramide group attached to the triazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with butyric acid or its derivatives. One common method is the condensation reaction between 5-methyl-1H-1,2,4-triazole and butyric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds with varying functional groups.
科学研究应用
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Triazole derivatives, including N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide, are investigated for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the butyramide group may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the butyramide group.
5-Methyl-1H-1,2,4-triazole: Similar to N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide but without the butyramide moiety.
N-(1H-1,2,4-Triazol-3-yl)butyramide: A structural isomer with the butyramide group attached to a different nitrogen atom in the triazole ring.
Uniqueness
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of both the 5-methyl group and the butyramide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with biological targets and its versatility in synthetic applications.
属性
CAS 编号 |
62400-13-9 |
|---|---|
分子式 |
C7H12N4O |
分子量 |
168.20 g/mol |
IUPAC 名称 |
N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-3-4-6(12)9-7-8-5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI 键 |
IRPAZLSPMNBZMH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=NNC(=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


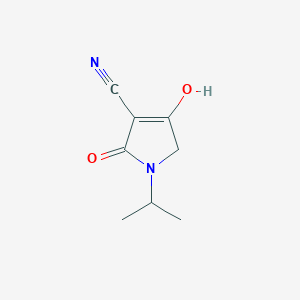
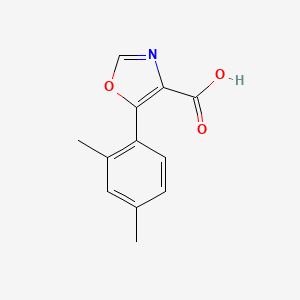
![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)


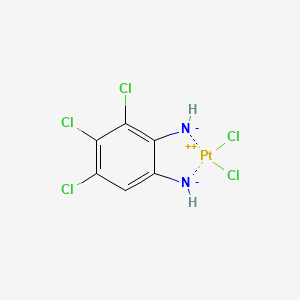
![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
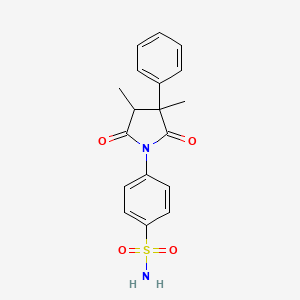
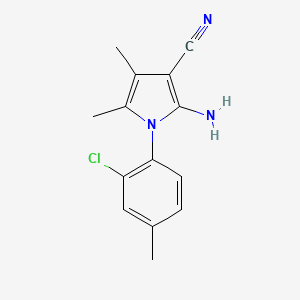

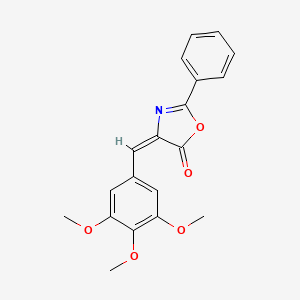
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

